3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA)
Overview
Description
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) is a chemical compound with the molecular formula C16H34N4O2 and a molecular weight of 314.475 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) typically involves the reaction of hexamethylene diisocyanate with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) involves its interaction with specific molecular targets. It can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) can be compared with similar compounds such as:
3,3’-HEXAMETHYLENEBIS(1,1-DIMETHYLUREA): Differing by the presence of methyl groups instead of ethyl groups.
1,1’-HEXAMETHYLENEBIS(3-ETHYLUREA): Differing in the position of the ethyl groups.
3,3’-HEXAMETHYLENEBIS(1,1-DIBUTYLUREA): Differing by the presence of butyl groups instead of ethyl groups. These compounds share similar structural frameworks but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
3-[6-(diethylcarbamoylamino)hexyl]-1,1-diethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)15(21)17-13-11-9-10-12-14-18-16(22)20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDWPCXKVNNLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCCCCCCNC(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321546 | |
Record name | NSC377383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31563-40-3 | |
Record name | NSC377383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC377383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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